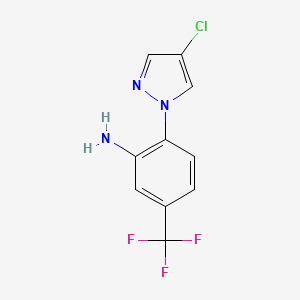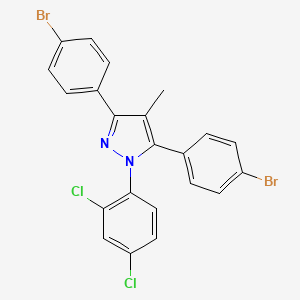![molecular formula C22H15Cl3N4O3 B10918667 N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10918667.png)
N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with appropriate diketones or esters .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler derivative with similar pharmacological activities.
Pyridazinone: Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the chloropyridazinyl and dichlorophenoxy groups enhances its biological activity and specificity compared to simpler pyridazine derivatives .
Properties
Molecular Formula |
C22H15Cl3N4O3 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H15Cl3N4O3/c23-13-1-7-18(17(24)11-13)31-12-16-6-8-19(32-16)22(30)27-15-4-2-14(3-5-15)26-21-10-9-20(25)28-29-21/h1-11H,12H2,(H,26,29)(H,27,30) |
InChI Key |
IZGGAXYCDQLTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(C=C2)Cl)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918589.png)
![3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10918597.png)

![N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918611.png)
![3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918620.png)
![7-Cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918628.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B10918629.png)
![N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10918634.png)
![Methyl 4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10918636.png)
![3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918637.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide](/img/structure/B10918646.png)

![1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10918657.png)
![3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918673.png)
